3,3'-Oxybis(4-nitroaniline)
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Overview
Description
3,3’-Oxybis(4-nitroaniline) is an organic compound with the molecular formula C12H10N4O5. It is a derivative of aniline, where two nitroaniline molecules are connected via an oxygen bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Oxybis(4-nitroaniline) typically involves the nitration of aniline derivatives followed by coupling reactions. One common method is the nitration of 4-nitroaniline to form 3,3’-Oxybis(4-nitroaniline). The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of 3,3’-Oxybis(4-nitroaniline) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,3’-Oxybis(4-nitroaniline) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Substitution: Electrophilic reagents such as halogens or sulfonic acids can be used under acidic conditions.
Major Products Formed
Reduction: The major product is 3,3’-Oxybis(4-aminobenzene).
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted derivatives of 3,3’-Oxybis(4-nitroaniline).
Scientific Research Applications
3,3’-Oxybis(4-nitroaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Oxybis(4-nitroaniline) involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Oxybis(2-nitroaniline): Similar structure but different substitution pattern.
2,2’-Oxybis(4-nitroaniline): Another isomer with different properties.
3,3’-Diamino-4,4’-dinitrodiphenyl ether: Similar functional groups but different connectivity.
Uniqueness
3,3’-Oxybis(4-nitroaniline) is unique due to its specific substitution pattern and the presence of an oxygen bridge connecting the two nitroaniline units. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
654059-76-4 |
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Molecular Formula |
C12H10N4O5 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
3-(5-amino-2-nitrophenoxy)-4-nitroaniline |
InChI |
InChI=1S/C12H10N4O5/c13-7-1-3-9(15(17)18)11(5-7)21-12-6-8(14)2-4-10(12)16(19)20/h1-6H,13-14H2 |
InChI Key |
GYERZZPIMMPQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OC2=C(C=CC(=C2)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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